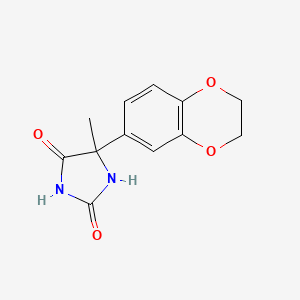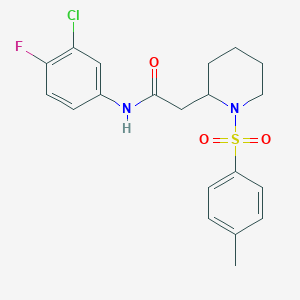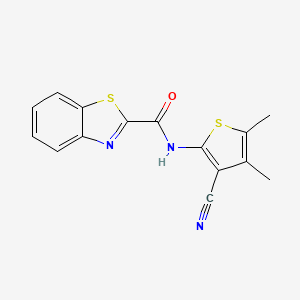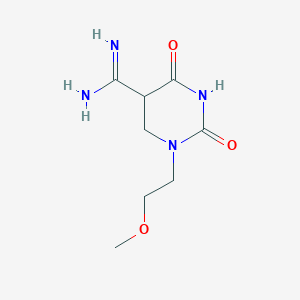![molecular formula C17H15ClFN3O2 B2643793 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide CAS No. 1421458-96-9](/img/structure/B2643793.png)
2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety which is substituted with chloro and fluoro groups at the 2nd and 4th positions respectively . The amide nitrogen is further substituted with a 2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl group. The presence of multiple heterocycles like furan and imidazole indicates that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the appropriate benzene derivative, and introducing the various substituents in a stepwise manner. The exact synthetic route would depend on the availability of starting materials and the required reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the types of bonds between them. The presence of aromatic rings (benzene, furan, imidazole) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The compound contains several functional groups (amide, chloro, fluoro, furan, imidazole) that could potentially undergo various chemical reactions. For example, the amide group might participate in condensation or hydrolysis reactions, while the chloro and fluoro groups might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amide) and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate
The compound exhibits a complex molecular structure with fused ring systems and a chlorophenyl ring. The crystal structure is characterized by weak intra- and intermolecular interactions, highlighting the compound's potential for forming various molecular assemblies (Hu, Zhu, & Chen, 2007).
Imaging and Diagnostic Applications
Development of Fluorine-18-labeled 5-HT1A Antagonists
Fluorinated derivatives of WAY 100635 were synthesized and radiolabeled for imaging serotonin receptors. The compounds showed different pharmacokinetic properties and receptor binding profiles, suggesting their potential in assessing dynamic changes in serotonin levels and mapping 5-HT1A receptor distribution (Lang et al., 1999).
Electrophysiological Applications
Synthesis and Cardiac Electrophysiological Activity of N-substituted-4-(1H-imidazol-1-yl)benzamides
This research presents the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit comparable potency to sematilide in in vitro cardiac electrophysiological assays. The findings indicate the potential of these compounds in modulating cardiac electrophysiology and their therapeutic relevance in arrhythmias (Morgan et al., 1990).
Drug Synthesis and Biological Activity
Design, Synthesis, Antinociceptive, and Anti-inflammatory Properties of Thiazolopyrimidine Derivatives
Thiazolopyrimidine derivatives were synthesized and showed significant antinociceptive and anti-inflammatory activities, indicating their potential therapeutic applications in managing pain and inflammation (Selvam et al., 2012).
Chemical Reaction and Synthesis Techniques
Reaction between Heterocyclic NH-acids and Dibenzoylacetylene in the Presence of Triphenylphosphine
The study explores the synthesis of furan derivatives using heterocyclic NH-acids, offering insights into chemical synthesis techniques and the potential for creating various heterocyclic compounds (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).
Cellular Distribution and Drug Delivery
Distribution of Furamidine Analogues in Tumor Cells
The study investigates the cellular distribution of DNA binding cationic compounds related to furamidine, revealing how the number of positive charges influences nuclear accumulation and suggesting implications for drug delivery and therapeutic efficacy (Lansiaux et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-22-10-14(15-3-2-8-24-15)21-16(22)6-7-20-17(23)12-5-4-11(19)9-13(12)18/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKEDHDNKKSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)

![6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643713.png)


![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2643720.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)



![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)
![4-ETHOXY-2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-6-CARBOXAMIDE](/img/structure/B2643733.png)
